molecular formula C15H15N3O4 B597523 5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1265893-86-4

5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B597523
CAS No.: 1265893-86-4
M. Wt: 301.302
InChI Key: URAMBVZVMNGYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The initial step involves the formation of the pyrazine ring through cyclization reactions. This can be achieved by reacting appropriate diamines with diketones under acidic or basic conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Tetrahydropyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of the intermediate compounds to form the tetrahydropyrazolo[1,5-a]pyrazine core. This can be achieved through intramolecular cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinecarboxylic Acid: A simpler pyrazine derivative with similar chemical properties.

    Pyrrolopyrazine Derivatives: Compounds with a similar core structure but different substituents, exhibiting diverse biological activities.

    Pyrazinoic Acid: Another pyrazine derivative with known antimicrobial properties.

Uniqueness

5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to its specific structural features, such as the benzyloxycarbonyl group and the tetrahydropyrazolo[1,5-a]pyrazine core. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

1265893-86-4

Molecular Formula

C15H15N3O4

Molecular Weight

301.302

IUPAC Name

5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid

InChI

InChI=1S/C15H15N3O4/c19-14(20)13-8-12-9-17(6-7-18(12)16-13)15(21)22-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,19,20)

InChI Key

URAMBVZVMNGYAQ-UHFFFAOYSA-N

SMILES

C1CN2C(=CC(=N2)C(=O)O)CN1C(=O)OCC3=CC=CC=C3

Synonyms

5-(benzyloxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.